4-bromo-5-fluoro-1-methyl-1H-pyrazole

Description

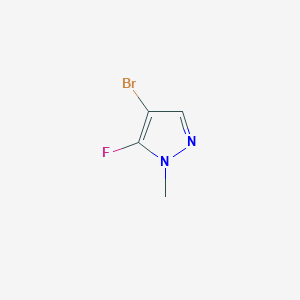

4-Bromo-5-fluoro-1-methyl-1H-pyrazole (CAS: 1783510-78-0) is a halogen-substituted pyrazole derivative with the molecular formula C₅H₅BrFN₂. Its structure features a pyrazole ring substituted at positions 1 (methyl), 4 (bromo), and 5 (fluoro). Pyrazoles are aromatic heterocycles known for their versatility in medicinal chemistry, agrochemicals, and materials science. The bromo and fluoro substituents enhance electronic and steric properties, making this compound a valuable intermediate for Suzuki couplings, nucleophilic substitutions, and drug discovery .

Properties

IUPAC Name |

4-bromo-5-fluoro-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrFN2/c1-8-4(6)3(5)2-7-8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHKYBVIDZJMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1783510-78-0 | |

| Record name | 4-bromo-5-fluoro-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-fluoro-1-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine derivatives with 1,3-diketones or their equivalents. For instance, the reaction of 4-bromo-3-fluoroacetophenone with methylhydrazine under acidic conditions can yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to yield pyrazole derivatives with different oxidation states.

Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-5-fluoro-1-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-5-fluoro-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can form hydrogen bonds and other non-covalent interactions, leading to the modulation of biological pathways and exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physical and Chemical Properties

Table 1: Key Physical Properties of Selected Pyrazole Derivatives

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) group in C₁₀H₇BrF₃N₂ increases lipophilicity and metabolic stability compared to the fluoro (-F) group in the target compound .

- Steric Effects : Bulky substituents like 4-methylphenyl in C₁₁H₁₁BrN₂ reduce reactivity in cross-coupling reactions compared to smaller groups (e.g., -CH₃) .

- Boiling Points : Methoxy-substituted derivatives (e.g., C₅H₇BrN₂O) exhibit higher predicted boiling points (228°C) due to hydrogen bonding .

Insights :

Biological Activity

4-Bromo-5-fluoro-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The unique presence of bromine and fluorine in its structure enhances its chemical reactivity and biological activity, making it a significant compound in pharmaceutical and chemical research. This article delves into the biological activities associated with this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C_4H_4BrF_N_3. The structural arrangement allows for diverse interactions with biological targets, influencing its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C_4H_4BrF_N_3 |

| Molecular Weight | 194.00 g/mol |

| Melting Point | Not well-documented |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : Similar compounds have shown the ability to interact with various enzymes, potentially inhibiting their activity and altering cellular processes.

- Nucleophilic Substitution : The bromine and fluorine atoms facilitate nucleophilic substitution reactions, which may play a role in its biological effects.

- Oxidative Phosphorylation Inhibition : Related compounds have been reported to inhibit oxidative phosphorylation, impacting ATP production and energy metabolism within cells.

Biological Activities

Research has identified multiple biological activities associated with this compound:

Anticancer Activity

Studies indicate that pyrazole derivatives exhibit significant anticancer properties. Compounds similar to this compound have demonstrated antiproliferative effects against various cancer cell lines, including lung, colorectal, and breast cancers .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Research suggests that it may possess antibacterial and antifungal properties, contributing to the development of new antimicrobial agents.

Anti-inflammatory Effects

Pyrazoles are known for their anti-inflammatory effects. While specific data on this compound is limited, related compounds have shown promise in reducing inflammation through various biochemical pathways .

Case Studies

Several studies highlight the biological activity of pyrazole derivatives:

- Anticancer Efficacy : A study involving 1-methyl-1H-pyrazole derivatives demonstrated significant inhibition of cancer cell proliferation in vitro. Notably, compounds targeting breast cancer cells (MDA-MB-231) exhibited promising results .

- Antimicrobial Screening : In vitro tests showed that pyrazole derivatives could inhibit the growth of bacteria such as E. coli and Staphylococcus aureus, indicating their potential as antimicrobial agents .

- Mechanistic Insights : Research into the mechanism of action revealed that these compounds could disrupt energy metabolism by inhibiting ATP synthesis, which is crucial for cellular function.

Q & A

Q. What are the common synthetic routes for 4-bromo-5-fluoro-1-methyl-1H-pyrazole?

Q. How is the compound characterized experimentally?

Methodological Answer: A multi-technique approach ensures structural validation:

- NMR Spectroscopy : H and C NMR confirm substitution patterns. For instance, the 1-methyl group appears as a singlet (~δ 3.8 ppm), while aromatic protons show splitting due to adjacent halogens .

- X-ray Crystallography : Resolves spatial arrangements (e.g., dihedral angles between pyrazole and substituents). Example: Orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 11.3476 Å, b = 14.0549 Å, c = 15.954 Å .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 192.02) .

Advanced Research Questions

Q. How can computational modeling predict reactivity trends for halogenated pyrazoles?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

- Electrostatic Potential Maps : Identify electrophilic/nucleophilic sites (e.g., bromine at C4 acts as a leaving group in SNAr reactions) .

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~5.2 eV) correlate with stability against oxidation .

- Mechanistic Insights : Simulate transition states for fluorination/bromination to optimize reaction conditions .

Key Computational Data:

| Parameter | Value | Source |

|---|---|---|

| HOMO Energy (eV) | -6.34 | |

| LUMO Energy (eV) | -1.12 | |

| Dipole Moment (Debye) | 2.78 |

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Discrepancies (e.g., unexpected H NMR splitting) may arise from dynamic processes or impurities:

- Variable-Temperature NMR : Detect rotational barriers (e.g., hindered rotation of the 1-methyl group) .

- 2D NMR (COSY, NOESY) : Elucidate through-space interactions (e.g., NOE correlations between fluorine and adjacent protons) .

- Crystallographic Validation : Compare experimental vs. DFT-optimized bond lengths (e.g., C-Br = 1.89 Å experimentally vs. 1.92 Å computationally) .

Q. What strategies optimize regioselectivity in pyrazole derivatization?

Methodological Answer: Control via steric and electronic factors:

- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate the 5-position, followed by electrophilic quenching .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at C4-bromo site with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .

- Protecting Groups : Temporarily block reactive sites (e.g., SEM-protected pyrazoles for selective fluorination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.